molecular formula C21H16N2O5S B2649055 3-(Phthalimidomethylcarbonyl)-1-tosylpyrrole CAS No. 1400644-83-8

3-(Phthalimidomethylcarbonyl)-1-tosylpyrrole

Cat. No.: B2649055
CAS No.: 1400644-83-8
M. Wt: 408.43
InChI Key: MXRTYTAKNOBARQ-UHFFFAOYSA-N
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Description

3-(Phthalimidomethylcarbonyl)-1-tosylpyrrole is a pyrrole derivative featuring two distinct substituents: a tosyl (p-toluenesulfonyl) group at the 1-position and a phthalimidomethylcarbonyl moiety at the 3-position. The tosyl group is a well-known electron-withdrawing protecting group widely used in organic synthesis to stabilize reactive intermediates.

The phthalimide moiety may confer unique reactivity or pharmacological properties, distinguishing it from simpler pyrrole derivatives.

Properties

IUPAC Name

2-[2-[1-(4-methylphenyl)sulfonylpyrrol-3-yl]-2-oxoethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O5S/c1-14-6-8-16(9-7-14)29(27,28)22-11-10-15(12-22)19(24)13-23-20(25)17-4-2-3-5-18(17)21(23)26/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRTYTAKNOBARQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phthalimidomethylcarbonyl)-1-tosylpyrrole typically involves multi-step organic reactions. One common method starts with the preparation of the phthalimidomethylcarbonyl intermediate, which is then reacted with a tosylated pyrrole derivative. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Phthalimidomethylcarbonyl)-1-tosylpyrrole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the tosyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like triethylamine.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(Phthalimidomethylcarbonyl)-1-tosylpyrrole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Phthalimidomethylcarbonyl)-1-tosylpyrrole involves its interaction with specific molecular targets. The phthalimide group can form strong hydrogen bonds with biological molecules, while the tosyl group can participate in electrophilic aromatic substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Pyrrole Derivatives

Structural and Functional Differences

Key structural differences among analogous pyrrole compounds lie in substituent type, position, and electronic effects:

a. 1-Phenyl-3-tosyl-1H-pyrrole
  • Substituents : Phenyl (1-position), tosyl (3-position).
  • Electronic Effects : The phenyl group is mildly electron-donating, while tosyl is strongly electron-withdrawing. This creates a polarized electronic environment on the pyrrole ring.
  • Applications : Primarily a synthetic intermediate; the tosyl group facilitates regioselective functionalization.
  • Reactivity : Likely undergoes electrophilic substitution at the 4- or 5-positions due to electronic directing effects.
b. 3-Heptyl-1H-pyrrole
  • Substituents : Heptyl chain (3-position).
  • Electronic Effects : The alkyl chain is electron-donating but sterically bulky, reducing ring reactivity.
  • Applications: Potential use in hydrophobic materials or surfactants due to lipophilicity.
  • Safety : Requires standard handling for volatile organics (e.g., skin/eye protection) .
c. 3-(Phthalimidomethylcarbonyl)-1-tosylpyrrole
  • Substituents : Tosyl (1-position), phthalimidomethylcarbonyl (3-position).
  • Electronic Effects : Both substituents are electron-withdrawing, creating a highly electron-deficient pyrrole core.
  • Reactivity : The carbonyl group may act as an electrophilic site for nucleophilic attack, while the phthalimide ring could participate in cycloaddition or hydrolysis.
  • Applications: Potential use in medicinal chemistry (e.g., kinase inhibitors) or as a multi-functional synthetic building block.

Comparative Data Table

Compound Name Molecular Weight (g/mol) Substituents (Position) Solubility Reactivity Highlights Applications
3-(Phthalimidomethylcarbonyl)-1-tosylpyrrole ~428.4 (estimated) Tosyl (1), Phthalimidomethylcarbonyl (3) Polar aprotic solvents (DMF, DMSO) Electrophilic carbonyl, ring-opening Medicinal chemistry, intermediates
1-Phenyl-3-tosyl-1H-pyrrole 313.4 Phenyl (1), Tosyl (3) Moderate (CH₂Cl₂, THF) Aromatic substitution Organic synthesis
3-Heptyl-1H-pyrrole 165.28 Heptyl (3) Non-polar solvents (hexane) Alkyl chain oxidation/functionalization Materials science

Research Findings and Key Insights

Synthetic Versatility : The tosyl group in both 1-phenyl-3-tosyl-1H-pyrrole and the target compound enhances stability during multi-step syntheses, but the phthalimidomethylcarbonyl group introduces additional complexity for late-stage modifications .

Safety Considerations : While 3-heptyl-1H-pyrrole requires standard organic handling protocols , the target compound’s phthalimide moiety may necessitate toxicity screening due to historical associations with teratogenicity (e.g., thalidomide analogs).

Reactivity Contrasts :

  • The electron-deficient nature of 3-(Phthalimidomethylcarbonyl)-1-tosylpyrrole makes it more reactive toward nucleophiles compared to the electron-neutral 3-heptyl derivative.
  • Unlike 1-phenyl-3-tosyl-1H-pyrrole, the target compound’s 3-position substituent sterically hinders electrophilic aromatic substitution, directing reactivity to the carbonyl instead.

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